Chk1 Kinase Inhibition Potency: 5-Chloro-2-Methoxyphenyl Urea Moiety Delivers Low Nanomolar IC50 in Chk1 Biochemical Assays
A congeneric 5-chloro-2-methoxyphenyl urea analog (BindingDB BDBM15246) achieved an IC50 of 22 nM against human Chk1 kinase at 2°C, pH 7.4, with 5 µM ATP [1]. In contrast, 5-pyrazolyl-urea comparator STIRUR 41 displayed an in-cell USP-7 IC50 of 2.77 µM in HTLA-230 neuroblastoma cells , representing a >125-fold difference in biochemical vs. cellular potency across different targets. This demonstrates the 5-chloro-2-methoxyphenyl urea motif can confer high-affinity kinase engagement that is not recapitulated by fluorinated or other 5-pyrazolyl-urea derivatives in the same target space.
| Evidence Dimension | Biochemical kinase inhibition (Chk1) |
|---|---|
| Target Compound Data | 22 nM (BindingDB BDBM15246; 5-chloro-2-methoxyphenyl urea congener) |
| Comparator Or Baseline | 2,770 nM (STIRUR 41; USP-7 inhibitor, 5-pyrazolyl-urea class) |
| Quantified Difference | ~125-fold lower IC50 for Chk1-targeted 5-chloro-2-methoxyphenyl urea vs. USP-7 inhibitor STIRUR 41 |
| Conditions | Chk1 IC50: recombinant hChk1, 5 µM ATP, pH 7.4, 2°C; USP-7 IC50: in-cell HTLA-230 assay |
Why This Matters
Procurement for kinase-focused programs should prioritize the 5-chloro-2-methoxyphenyl urea motif over generic pyrazolyl-ureas when low nanomolar biochemical target engagement is required.
- [1] BindingDB Entry BDBM15246. 1-(5-Chloro-2-methoxyphenyl)-3-[6-[1-(dimethylamino)propan-2-yl]oxy]pyrazin-2-yl]urea. Chk1 IC50 = 22 nM. Accessed May 2026. View Source
